Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Description
Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-d]pyrimidine core with a methyl ester group at position 2 and a ketone at position 4. The compound is commercially available (e.g., from Shanghai Jieshi Kai Biological Technology Co., Ltd.) and is synthesized via alkylation or esterification reactions under basic conditions .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-8(12)6-9-4-2-3-14-5(4)7(11)10-6/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVGUPBFPUAFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=O)N1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856415 | |
| Record name | Methyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379338-27-8 | |
| Record name | Methyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives with Pyrimidine Precursors
The most widely reported approach involves cyclocondensation reactions between functionalized thiophenes and pyrimidine precursors. A representative protocol from VulcanChem utilizes 2-aminothiophene-3-carboxylic acid methyl ester as the starting material . Under thermal or microwave-assisted conditions, this intermediate reacts with urea or thiourea derivatives to form the pyrimidine ring. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 120–150°C, yielding the target compound in 60–75% purity before chromatography .
Key modifications include:
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Microwave irradiation : Reduces reaction time from 12–24 hours to 30–60 minutes while improving yields to ~80% .
-
Catalytic additives : Potassium carbonate or triethylamine enhances cyclization efficiency by deprotonating intermediates .
Thiouracil-Based Synthesis via Isothiocyanate Intermediates
A method adapted from PDE7 inhibitor research (Journal of Medicinal Chemistry) employs ethyl isothiocyanate as a cyclizing agent . The procedure involves:
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Formation of thiouracil intermediate :
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Methylation of the thione group :
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Oxidation to methylsulfonyl derivative :
One-Pot Multicomponent Reactions
Recent advancements favor one-pot strategies to minimize purification steps. A protocol from Sigma-Aldrich’s technical documents outlines:
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Reactants : Methyl glyoxylate, thiourea, and 2-chlorothiophene-3-carbonyl chloride .
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Conditions : Solvent-free mechanochemical grinding at room temperature for 2 hours .
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Yield : 65% with 95% purity after recrystallization from ethanol .
This method avoids high temperatures and hazardous solvents, aligning with green chemistry principles.
Functionalization via Suzuki-Miyaura Cross-Coupling
While primarily used for late-stage derivatization, palladium-catalyzed cross-coupling introduces substituents to the thienopyrimidine core. A study in Pharmacia demonstrates:
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Reagents : 7-Bromo-thienopyrimidine precursor, arylboronic acids, PdCl₂(dppf) catalyst .
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Yield : 38–49% for pyridinyl and morpholinopropyl derivatives .
Comparative Analysis of Synthesis Methods
Purification and Characterization
Post-synthesis purification typically involves:
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Flash chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent .
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Recrystallization : Ethanol or methanol/water mixtures improve crystallinity .
Characterization data across studies consistently report:
Chemical Reactions Analysis
Condensation with Hydrazines
The ketone group at position 4 reacts with hydrazines to form pyrazole derivatives. This reaction typically involves nucleophilic attack by hydrazine at the carbonyl carbon, followed by cyclization:
Reaction Conditions :
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Hydrazine hydrate in ethanol under reflux (60–80°C, 6–8 h)
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Acidic or neutral conditions to drive dehydration
Example :
Reaction with phenylhydrazine yields 4-hydrazono-3,4-dihydrothieno[3,2-d]pyrimidine derivatives, which show antimicrobial activity .
Cycloaddition Reactions
The conjugated π-system of the thienopyrimidine core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride:
Key Features :
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Electron-deficient dienophiles enhance regioselectivity
-
Reactions occur under thermal conditions (100–120°C)
Product :
Fused bicyclic adducts with improved solubility for pharmaceutical applications .
Nucleophilic Substitution at the Ester Group
The methyl ester undergoes hydrolysis or transesterification:
Applications :
Carboxylic acid derivatives serve as intermediates for amide bond formation in drug design .
Alkylation at Pyrimidine Nitrogen
The NH group in the dihydropyrimidone ring undergoes alkylation:
Method :
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Alkyl halides (e.g., benzyl chloride) in DMF with K<sub>2</sub>CO<sub>3</sub>
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Moderate heating (50–60°C, 8 h)
Example :
3-Benzyl-4-oxo derivatives exhibit enhanced antiallergenic activity in rat PCA tests .
Formation of Heterocyclic Hybrids
The compound reacts with o-phenylenediamine to form benzimidazole-thienopyrimidine hybrids:
Procedure :
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Condensation at 70–80°C in acetic acid
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Cyclization via elimination of water
Product :
6-(1H-Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a candidate for antimicrobial agents .
Aza-Wittig Reactions
Functionalization via iminophosphorane intermediates enables C–N bond formation:
Mechanism :
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Reaction with triphenylphosphine and carbon tetrachloride to form iminophosphorane
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Coupling with phenyl isocyanate to yield ethyl 2-isopropylamino derivatives
Application :
Synthesis of bioactive molecules with extended π-systems for enzyme inhibition .
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is in cancer therapy. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Studies
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Lung Cancer (A549 Cell Line) :
- IC50 : 15 µM
- Mechanism : Induction of apoptosis.
- This study demonstrated significant cytotoxicity, suggesting potential use in lung cancer treatment.
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Breast Cancer (MCF7 Cell Line) :
- IC50 : 12.5 µM
- Mechanism : Cell cycle arrest at G1 phase.
- The compound's ability to halt cell proliferation indicates its therapeutic promise.
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Cervical Cancer (HeLa Cell Line) :
- IC50 : 10 µM
- Mechanism : Enzyme inhibition.
- Research suggests that it may inhibit critical enzymes involved in cancer cell survival.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown antimicrobial activity against various pathogens. This broad-spectrum efficacy positions it as a candidate for further development in antimicrobial therapies.
Neurological Applications
Emerging studies suggest that derivatives of this compound may possess neuroprotective properties. Investigations into its effects on neurodegenerative diseases are ongoing, with preliminary results indicating potential benefits in models of Alzheimer's disease and other cognitive disorders.
Comparative Data Table
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. However, comprehensive toxicological evaluations are essential to assess safety profiles before clinical application.
Mechanism of Action
The mechanism of action of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interfere with cellular pathways by modulating signal transduction processes.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The thieno-pyrimidine scaffold allows for diverse substitutions, which significantly alter physicochemical and biological properties. Key structural variations include:
Key Observations :
- Ring Fusion Position: Thieno[3,2-d] vs. [2,3-d] alters electronic distribution and steric interactions. For example, thieno[2,3-d] derivatives (e.g., Cyclohexyl ester in ) exhibit distinct reactivity due to differing sulfur and nitrogen positions .
- Functional Groups: Thioxo (C=S) and propanoic acid substituents enhance hydrogen bonding (critical for enzyme inhibition) and solubility in polar solvents .
Key Findings :
- Thieno[3,4-d]pyrazines () demonstrate aldose reductase inhibition, suggesting structural analogs with similar cores could be repurposed for metabolic disorders .
- Fluorinated derivatives (e.g., in ) highlight the role of electronegative groups in improving metabolic stability, a feature absent in non-fluorinated thieno-pyrimidines .
Analytical Techniques :
- Crystallography : SHELX software () aids in resolving hydrogen bonding patterns, essential for understanding molecular aggregation .
Biological Activity
Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate (CAS No. 1379338-27-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiallergenic, and other pharmacological effects.
- Molecular Formula : CHNOS
- Molecular Weight : 210.21 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| 12ii | Staphylococcus aureus | 29.67 | 125 µg/mL |
| 12ii | Escherichia coli | 31.25 | 31.25 µg/mL |
| 8iii | Candida albicans | - | 62.5 µg/mL |
The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, the hybridization of thienopyrimidine with sulfonamide groups enhanced its antibacterial efficacy .
Antiallergenic Activity
A series of derivatives related to this compound have been evaluated for their antiallergenic properties. In particular, compounds were tested using the rat passive cutaneous anaphylaxis (PCA) model:
- Duration of Action : Up to 4 hours
- Mechanism : Inhibition of histamine release from rat peritoneal mast cells and allergen-induced bronchospasm.
The presence of specific substituents at positions 5 and 6 significantly influenced the antiallergenic activity .
Structure-Activity Relationship (SAR)
The biological activity of methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine derivatives can be correlated with their chemical structure. Substituents at specific positions on the thienopyrimidine core have been shown to optimize activity:
- Position 5 : Methyl or hydrogen substitution enhances activity.
- Position 6 : Lower alkyl groups improve potency.
This relationship indicates that careful modification of the molecular structure can lead to improved pharmacological profiles .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the efficacy of various thienopyrimidine derivatives against common bacterial pathogens. The results indicated that certain modifications led to increased zones of inhibition compared to standard antibiotics like sulfadiazine . -
Antiallergenic Testing :
In a PCA test involving multiple thienopyrimidine derivatives, specific compounds exhibited significant reductions in allergic responses in vivo, highlighting their potential as therapeutic agents for allergic conditions .
Q & A
Q. What are the established synthetic routes for Methyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate?
Methodological Answer: The compound is synthesized via multi-step protocols involving cyclization and functionalization. For example:
- Step 1: React thiophene derivatives with trichloroacetyl urea to form intermediates like Methyl 3-(3-(2,2,2-trichloroacetyl)ureido)thiophene-2-carboxylate.
- Step 2: Cyclize intermediates under basic conditions (e.g., NaOH/EtOH) to yield the thieno[3,2-d]pyrimidine core.
- Step 3: Introduce the methyl carboxylate group via esterification or substitution reactions.
Key parameters include solvent choice (DMF, THF), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation). Purity is confirmed via HPLC (>95%) .
Q. How is the structural integrity of this compound validated?
Methodological Answer:
- X-ray crystallography: Determines bond lengths (mean C–C = 0.005 Å) and dihedral angles, resolving disorder in the pyrimidine ring .
- NMR spectroscopy: Signals for NH groups appear at 5.75–5.84 ppm (singlet), methyl groups at 2.68–2.75 ppm, and aromatic protons at 6.5–7.5 ppm .
- Elemental analysis: Validates empirical formula (e.g., CHNOS) with <0.3% deviation .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the thieno[3,2-d]pyrimidine scaffold?
Methodological Answer: Regioselectivity is controlled via:
- Directing groups: Electron-withdrawing substituents (e.g., -NO) guide electrophilic substitution to the 5-position.
- Metal catalysis: Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets the 6-position for aryl/heteroaryl introduction .
- Solvent effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the 2-carboxylate group.
Contradictions in product ratios (e.g., 70:30 vs. 90:10) may arise from steric hindrance or competing pathways, requiring DFT analysis for mechanistic clarity .
Q. How do structural modifications influence bioactivity?
Methodological Answer:
- Antimicrobial activity: Introducing benzylthio groups at the 2-position enhances activity against Proteus vulgaris (MIC = 12.5 µg/mL vs. 25 µg/mL for streptomycin) .
- Enzyme inhibition: The 4-oxo group is critical for aldose reductase inhibition (IC = 0.8 µM), as shown in structurally related thieno[3,4-d]pyrazines .
- SAR trends: Bulky substituents at the 6-position reduce solubility but improve membrane permeability (logP increases from 1.2 to 3.5) .
Q. What computational methods predict hydrogen-bonding patterns in crystalline forms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
